



Non-Radioactive AKTide-2T Kinase Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	AKTide-2T	
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Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in cell signaling pathways that govern cell survival, growth, proliferation, and metabolism.[1] Dysregulation of the Akt signaling pathway is implicated in numerous diseases, particularly cancer, making it a key target for drug discovery.[2] Traditional kinase assays have often relied on the use of hazardous radioactive isotopes (e.g., ³²P-ATP). This document provides detailed protocols and application notes for non-radioactive methods to assay the activity of Akt kinase using the specific peptide substrate, **AKTide-2T**.[3]

AKTide-2T is a high-affinity peptide substrate for Akt, mimicking its optimal phosphorylation sequence.[1][4] The non-radioactive assays described herein offer safer, more stable, and often higher-throughput alternatives to traditional methods. These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and ELISA-based approaches.

The PI3K/Akt Signaling Pathway

Akt is a key downstream effector of Phosphoinositide 3-kinase (PI3K). Upon stimulation by growth factors or insulin, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through

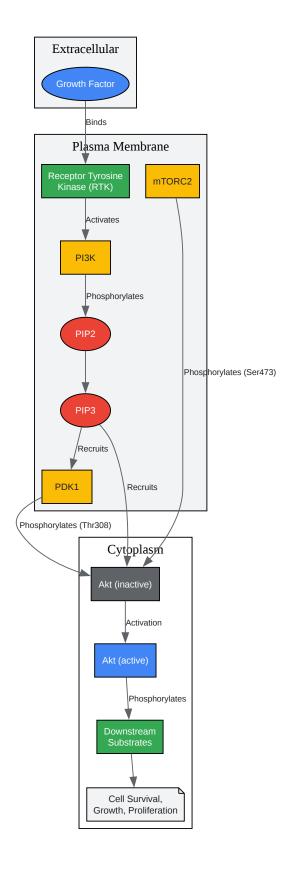






phosphorylation by PDK1 and mTORC2.[1] Once activated, Akt phosphorylates a multitude of downstream substrates, including those involved in apoptosis, cell cycle progression, and protein synthesis.





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Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.



Non-Radioactive Assay Methodologies

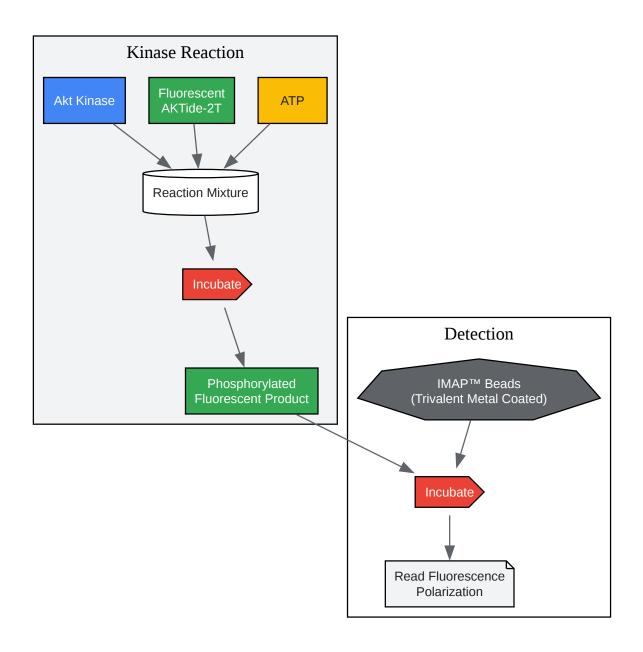
Several non-radioactive methods are available for measuring Akt kinase activity using **AKTide-2T**. The choice of assay depends on the specific application, required throughput, and available instrumentation.

Fluorescence Polarization (FP) Assay

Principle: This homogenous assay measures the change in the rotational speed of a fluorescently labeled **AKTide-2T** peptide upon phosphorylation. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When phosphorylated by Akt, the peptide is bound by a larger molecule (e.g., a phosphospecific antibody or a metal-chelate nanoparticle in IMAP assays), which slows its tumbling and increases the polarization of the emitted light.

Experimental Workflow (IMAP-FP Assay):





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Caption: Workflow for an Immobilized Metal Affinity-based (IMAP) Fluorescence Polarization kinase assay.

Protocol: IMAP-FP AKTide-2T Kinase Assay

This protocol is adapted from a bead-based FP methodology for Akt.[5][6]

Materials:



- Active Akt Kinase
- Fluorescein-labeled AKTide-2T (FL-AKTide-2T)
- ATP
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- IMAP™ Progressive Binding Reagent and Buffers (Molecular Devices)
- 384-well, black, low-volume microplate
- Fluorescence polarization plate reader

Procedure:

- Prepare Reagents:
 - Prepare a 2X kinase solution in Kinase Reaction Buffer.
 - Prepare a 2X FL-AKTide-2T/2X ATP solution in Kinase Reaction Buffer.
 - Prepare the IMAP Binding Solution according to the manufacturer's instructions.
- Kinase Reaction:
 - \circ Add 5 μ L of 2X kinase solution to the wells of the 384-well plate.
 - \circ To initiate the reaction, add 5 μ L of the 2X FL-**AKTide-2T**/2X ATP solution to each well.
 - Mix gently and incubate for 60-90 minutes at room temperature.
- Detection:
 - $\circ~$ Add 10 μL of the IMAP Binding Solution to each well to stop the kinase reaction and initiate binding.
 - Incubate for 60 minutes at room temperature, protected from light.



 Read the plate on a fluorescence polarization reader with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~525 nm).

Data Analysis:

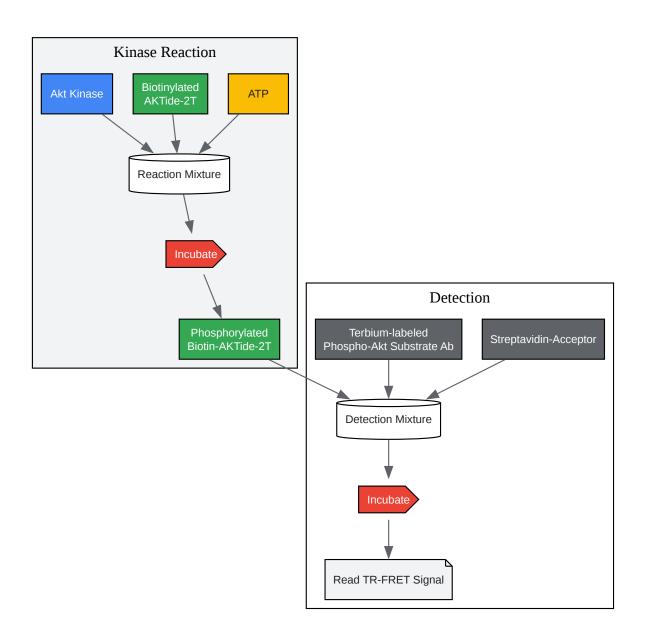
- Calculate the change in millipolarization units (ΔmP) between reactions with and without active kinase.
- For inhibitor studies, plot ΔmP against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET assays utilize the transfer of energy between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like fluorescein or Alexa Fluor). In the context of a kinase assay, a biotinylated **AKTide-2T** substrate and a phosphospecific antibody labeled with the donor are used. The acceptor is typically streptavidinconjugated. When the substrate is phosphorylated by Akt, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The long-lived fluorescence of the lanthanide donor allows for a time-gated measurement, reducing background fluorescence.

Experimental Workflow (LanthaScreen™ TR-FRET Assay):





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Caption: Workflow for a LanthaScreen™ TR-FRET kinase assay.

Protocol: LanthaScreen™ TR-FRET **AKTide-2T** Kinase Assay

This protocol is a general guide based on the LanthaScreen™ platform.[7]



Materials:

- Active Akt Kinase
- Biotinylated AKTide-2T
- ATP
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- LanthaScreen[™] Tb-anti-phospho-Akt Substrate Antibody
- Streptavidin-conjugated acceptor fluorophore (e.g., Alexa Fluor™ 647)
- TR-FRET Dilution Buffer
- EDTA (to stop the reaction)
- 384-well, black, low-volume microplate
- TR-FRET compatible plate reader

Procedure:

- Prepare Reagents:
 - Prepare a 2X kinase solution in Kinase Reaction Buffer.
 - Prepare a 2X Biotin-AKTide-2T/2X ATP solution in Kinase Reaction Buffer.
 - Prepare a 2X Detection Mix containing Tb-antibody, Streptavidin-acceptor, and EDTA in TR-FRET Dilution Buffer.
- Kinase Reaction:
 - \circ Add 5 µL of 2X kinase solution to the wells of the 384-well plate.
 - \circ Add 5 µL of the 2X Biotin-**AKTide-2T**/2X ATP solution to each well to start the reaction.



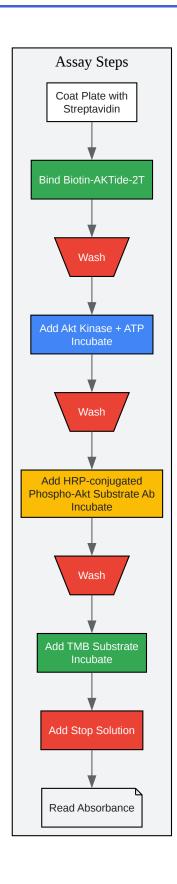
- Mix gently and incubate for 60 minutes at room temperature.
- Detection:
 - Add 10 μL of the 2X Detection Mix to each well.
 - Mix gently and incubate for 30-60 minutes at room temperature, protected from light.
 - Read the plate on a TR-FRET enabled plate reader (e.g., Excitation 340 nm, Emission 495 nm and 520 nm for Terbium-Fluorescein FRET pair).
- Data Analysis:
 - Calculate the emission ratio (e.g., 520 nm / 495 nm).
 - For inhibitor studies, plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.[3]

ELISA-Based Assay

Principle: This solid-phase assay involves the immobilization of a substrate, in this case, a biotinylated **AKTide-2T** captured on a streptavidin-coated plate. The kinase reaction is performed in the wells, and the resulting phosphorylated substrate is detected using a phospho-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). Addition of a chromogenic or chemiluminescent substrate for the enzyme allows for quantification of the kinase activity.

Experimental Workflow (ELISA-Based Assay):





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